REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([C:20]#[C:21][CH2:22][OH:23])[CH:16]=[CH:17][C:18]=1[Cl:19].CCCCCCC.C(OCC)(=O)C.C(O)C#C>ClCCl>[Cl:12][C:13]1[CH:14]=[C:15]([C:20]#[C:21][CH:22]=[O:23])[CH:16]=[CH:17][C:18]=1[Cl:19] |f:0.1,3.4|
|
Name
|
|
Quantity
|
24.23 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C#CCO
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a bed of celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with dichloromethane (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C#CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.5 mmol | |
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |